Tamsulosin hydrochloride

Catalog No.
S544527
CAS No.
106463-17-6
M.F
C20H29ClN2O5S
M. Wt
445.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamsulosin hydrochloride

CAS Number

106463-17-6

Product Name

Tamsulosin hydrochloride

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride

Molecular Formula

C20H29ClN2O5S

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1

InChI Key

ZZIZZTHXZRDOFM-XFULWGLBSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Solubility

Soluble in DMSO

Synonyms

5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide, Flomax, LY 253352, LY-253352, tamsulosin, tamsulosin hydrochloride, YM 617, YM-617

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Description

The exact mass of the compound Tamsulosin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding BPH and its Treatment

  • Mechanism of Action

    Tamsulosin hydrochloride belongs to a class of drugs called alpha-1 adrenergic receptor blockers. These receptors are found in the prostate gland, and blocking them relaxes the smooth muscle in the prostate and urethra, improving urine flow [Source: National Institutes of Health - ]. This research helps scientists understand how the drug works to alleviate BPH symptoms.

  • Clinical Trials

    Research on Tamsulosin hydrochloride has involved numerous clinical trials to assess its efficacy and safety in treating BPH symptoms like urinary frequency and urgency. These trials provide valuable data for optimizing treatment protocols and understanding the drug's impact on patients [Source: European Medicines Agency - ].

Exploring Potential Uses Beyond BPH

  • Lower Urinary Tract Symptoms (LUTS)

    Research is ongoing to investigate the effectiveness of Tamsulosin hydrochloride in managing LUTS, a broader condition encompassing various urinary problems. Studies explore its role in treating LUTS in both men and women [Source: The Journal of Urology - ].

  • Management of Kidney Stones

    Some studies have looked at the potential benefit of Tamsulosin hydrochloride in facilitating the passage of small kidney stones. The research is in its preliminary stages, aiming to understand if the drug's muscle relaxant properties can aid in stone expulsion [Source: BJU International - ].

Tamsulosin hydrochloride is a selective antagonist of the alpha-1 adrenergic receptors, primarily targeting the alpha-1A and alpha-1B subtypes. It is primarily used in the management of benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that leads to urinary difficulties. Tamsulosin works by relaxing the smooth muscles in the prostate and bladder neck, facilitating improved urinary flow and alleviating symptoms associated with BPH. The compound is marketed under various brand names, including Flomax, and was first approved by the U.S. Food and Drug Administration on April 15, 1997 .

  • Toxicity: Tamsulosin is generally well-tolerated, but side effects like dizziness, headache, and postural hypotension (low blood pressure upon standing) can occur [].
  • Safety Considerations: Tamsulosin can cause a sudden drop in blood pressure, so caution is advised when taking it with other medications that lower blood pressure. It may also interfere with some anesthesia techniques.
Involved in its synthesis include:

  • Condensation Reaction: Tamsulosin is synthesized through a condensation reaction between benzylsulfamide and bromo-ether in an aprotic polar solvent, often employing acid binding agents like potassium hydroxide or sodium bicarbonate .
  • Hydrogenation: The intermediate product undergoes hydrogenation under specific conditions (temperature: 40-60 °C; pressure: 0.6-0.8 MPa) to yield the free base of tamsulosin .
  • Salt Formation: Finally, the free base reacts with hydrochloric acid to form tamsulosin hydrochloride in an organic solvent .

Tamsulosin exhibits a high degree of selectivity for alpha-1A receptors over alpha-1B and alpha-1D receptors, with binding affinities that are 3.9-38 times greater for alpha-1A . This selectivity minimizes side effects such as hypotension, which are common with less selective alpha blockers. The biological activity of tamsulosin leads to:

  • Relaxation of Smooth Muscle: This results in improved urinary flow and reduced bladder outlet obstruction.
  • Decreased Urinary Symptoms: Patients report relief from symptoms such as urgency, frequency, and painful urination associated with BPH .

The synthesis of tamsulosin hydrochloride involves several key steps:

  • Condensation: The initial step involves the reaction of benzylsulfamide with bromo-ether in an aprotic polar solvent like acetonitrile or dimethyl sulfoxide, using an acid binding agent to facilitate the reaction at temperatures ranging from 40 to 150 °C for several hours .
  • Hydrogenation: The resultant intermediate undergoes hydrogenation in the presence of a catalyst under controlled pressure and temperature conditions .
  • Formation of Hydrochloride Salt: The final step is the formation of tamsulosin hydrochloride through a salt-forming reaction with hydrochloric acid in an organic solvent at elevated temperatures .

Tamsulosin hydrochloride is primarily used for:

  • Management of Benign Prostatic Hyperplasia: It effectively alleviates urinary symptoms caused by prostate enlargement.
  • Urological Procedures: It may be used preoperatively to facilitate surgical procedures involving the prostate.

Additionally, research is ongoing into potential applications in other conditions involving smooth muscle relaxation.

Tamsulosin can interact with various substances, affecting its efficacy and safety profile:

  • Cimetidine: Concomitant use may increase plasma levels of tamsulosin due to inhibition of its metabolism .
  • Grapefruit Juice: Consumption can elevate blood levels of tamsulosin, increasing the risk of side effects such as dizziness or hypotension .
  • Other Medications: Careful monitoring is recommended when used alongside other antihypertensives or medications metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Similar Compounds

Several compounds share structural or functional similarities with tamsulosin. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionSelectivityCommon Uses
AlfuzosinAlpha-1 adrenergic antagonistLess selectiveBPH treatment
DoxazosinAlpha-1 adrenergic antagonistLess selectiveHypertension and BPH treatment
SilodosinAlpha-1 adrenergic antagonistMore selective than doxazosin but less than tamsulosinBPH treatment
TerazosinAlpha-1 adrenergic antagonistLess selectiveHypertension and BPH treatment

Tamsulosin's unique selectivity for alpha-1A receptors makes it particularly effective for treating urinary symptoms associated with BPH while minimizing cardiovascular side effects commonly seen with other alpha blockers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.1485709 g/mol

Monoisotopic Mass

444.1485709 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

11SV1951MR

Related CAS

106138-88-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (34.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of benign prostatic hyperplasia

Pharmacology

Tamsulosin Hydrochloride is the hydrochloride salt of tamsulosin, a sulfonamide derivative with adrenergic antagonist activity. Tamsulosin selectivity binds to and blocks the activity of alpha1 adrenoreceptors in the human prostate and bladder neck; blockade of these adrenoceptors can cause smooth muscle in the prostate and bladder neck to relax, resulting in an improvement in urinary flow rate.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

106463-17-6

Wikipedia

Tamsulosin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Fossler MJ, Collins DA, Thompson MM, Nino A, Bianco JJ, Chetty D. Pharmacokinetic bioequivalence studies of a fixed-dose combination of tamsulosin and dutasteride in healthy volunteers. Clin Drug Investig. 2014 May;34(5):335-49. doi: 10.1007/s40261-014-0179-0. PubMed PMID: 24615171.
2: Hodges LA, Sime KA, Creech LA, Connolly SM, Barclay ST, Kwon MC, Jeon BJ, Shim SM, Wang HS, Stevens HN, Park JS. Pharmacoscintigraphy confirms consistent tamsulosin release from a novel triple-layered tablet. Int J Pharm. 2013 Sep 15;454(1):41-6. doi: 10.1016/j.ijpharm.2013.06.065. Epub 2013 Jul 5. PubMed PMID: 23834829.
3: Shelbaia A, Elsaied WM, Elghamrawy H, Abdullah A, Salaheldin M. Effect of selective alpha-blocker tamsulosin on erectile function in patients with lower urinary tract symptoms due to benign prostatic hyperplasia. Urology. 2013 Jul;82(1):130-5. doi: 10.1016/j.urology.2013.03.026. Epub 2013 May 25. PubMed PMID: 23711438.
4: Kumar GS, Kumar BS. Stability-Indicating RP-HPLC Method for Determination of Tamsulosin HCL in Pharmaceutical Dosage Form. J Basic Clin Pharm. 2012 Mar;3(2):255-60. Epub 2012 May 15. PubMed PMID: 24826033; PubMed Central PMCID: PMC3979258.
5: Kumari R, Dash PP, Lal VK, Mishra A, Murthy PN. RP - HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form. Indian J Pharm Sci. 2010 Nov;72(6):785-7. doi: 10.4103/0250-474X.84596. PubMed PMID: 21969754; PubMed Central PMCID: PMC3178983.
6: Korstanje C, Krauwinkel W, van Doesum-Wolters FL. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? Br J Clin Pharmacol. 2011 Aug;72(2):218-25. doi: 10.1111/j.1365-2125.2010.03870.x. PubMed PMID: 21745239; PubMed Central PMCID: PMC3162651.
7: Kim SO, Hwang EC, Oh KJ, Kwon D, Park K, Ryu SB. Efficacy and safety of combined therapy with tamsulosin and tolterodine in female patients with a maximal flow rate less than 12 ml/s. Int Urogynecol J. 2011 Oct;22(10):1287-91. doi: 10.1007/s00192-011-1453-9. Epub 2011 May 27. PubMed PMID: 21617983.
8: Park JS, Shim JY, Park JS, Lee MJ, Kang JM, Lee SH, Kwon MC, Choi YW, Jeong SH. Formulation variation and in vitro-in vivo correlation for a rapidly swellable three-layered tablet of tamsulosin HCl. Chem Pharm Bull (Tokyo). 2011;59(5):529-35. PubMed PMID: 21532187.
9: Troost J, Tatami S, Tsuda Y, Mattheus M, Mehlburger L, Wein M, Michel MC. Effects of strong CYP2D6 and 3A4 inhibitors, paroxetine and ketoconazole, on the pharmacokinetics and cardiovascular safety of tamsulosin. Br J Clin Pharmacol. 2011 Aug;72(2):247-56. doi: 10.1111/j.1365-2125.2011.03988.x. PubMed PMID: 21496064; PubMed Central PMCID: PMC3162654.
10: Tsuda Y, Tatami S, Yamamura N, Tadayasu Y, Sarashina A, Liesenfeld KH, Staab A, Schäfer HG, Ieiri I, Higuchi S. Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder. Br J Clin Pharmacol. 2010 Jul;70(1):88-101. doi: 10.1111/j.1365-2125.2010.03662.x. PubMed PMID: 20642551; PubMed Central PMCID: PMC2909811.
11: Chang HS, Park CH, Kim DK, Park JK, Hong SJ, Chung BH, Lee JG, Kim CS, Lee KS, Kim JC. Assessment of patient-reported outcome of patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia and treated with tamsulosin HCl in Korea. Urology. 2010 May;75(5):1156-61. doi: 10.1016/j.urology.2009.09.010. Epub 2009 Nov 14. PubMed PMID: 19914692.
12: Ozkan SA, Uslu B, Aboul-Enein HY. Voltammetric investigation of Tamsulosin. Talanta. 2003 Oct 17;61(2):147-56. doi: 10.1016/S0039-9140(03)00248-0. PubMed PMID: 18969173.
13: Kim MS, Jun SW, Lee S, Lee TW, Park JS, Hwang SJ. The influence of Surelease and sodium alginate on the in-vitro release of tamsulosin hydrochloride in pellet dosage form. J Pharm Pharmacol. 2005 Jun;57(6):735-42. PubMed PMID: 15969928.
14: Nieminen T, Ylitalo R, Kööbi T, Ylitalo P, Kähönen M. Effects of adrenoceptor blocking drugs on cardiovascular responsiveness to passive orthostasis: a placebo-controlled double-blind study. Arzneimittelforschung. 2005;55(4):205-11. PubMed PMID: 15901043.
15: Prosnitz RG, Schneider L, Manola J, Rocha S, Loffredo M, Lopes L, D'Amico AV. Tamsulosin palliates radiation-induced urethritis in patients with prostate cancer: results of a pilot study. Int J Radiat Oncol Biol Phys. 1999 Oct 1;45(3):563-6. PubMed PMID: 10524406.
16: van Hoogdalem EJ, Soeishi Y, Matsushima H, Higuchi S. Disposition of the selective alpha1A-adrenoceptor antagonist tamsulosin in humans: comparison with data from interspecies scaling. J Pharm Sci. 1997 Oct;86(10):1156-61. PubMed PMID: 9344174.
17: García-Sáinz JA, Romero-Avila MT, González-Espinosa C. Coexpression of alpha 1A- and alpha 1B-adrenoceptors in the liver of the rhesus monkey (Macaca mulatta). Eur J Pharmacol. 1996 Sep 12;311(2-3):277-83. PubMed PMID: 8891610.
18: Sudoh K, Tanaka H, Inagaki O, Asano M, Takenaka T. Effect of tamsulosin, a novel alpha 1-adrenoceptor antagonist, on urethral pressure profile in anaesthetized dogs. J Auton Pharmacol. 1996 Jun;16(3):147-54. PubMed PMID: 8884461.
19: Yazawa H, Honda K. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type. Jpn J Pharmacol. 1993 Jul;62(3):297-304. PubMed PMID: 8105125.
20: Yazawa H, Takanashi M, Sudoh K, Inagaki O, Honda K. Characterization of [3H]YM617, R-(-)-5-[2-[[2[ethoxyring(n)-3H](o-ethoxyphenoxy)ethyl]amino]- propyl]-2-methoxybenzenesulfonamide HCl, a potent and selective alpha-1 adrenoceptor radioligand. J Pharmacol Exp Ther. 1992 Oct;263(1):201-6. PubMed PMID: 1357156.

Explore Compound Types